N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-[4-(4-Carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic small molecule characterized by a beta-carboline core fused with a piperidine carboxamide moiety via a 4-oxobutyl linker. Beta-carbolines are heterocyclic compounds known for their interactions with neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes such as monoamine oxidases . The piperidine carboxamide group enhances solubility and target specificity, while the oxobutyl linker provides structural flexibility for binding interactions. This compound has been hypothesized to modulate central nervous system (CNS) targets or kinase pathways, though its exact therapeutic application remains under investigation .
Properties
Molecular Formula |
C22H29N5O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C22H29N5O3/c23-21(29)15-7-11-26(12-8-15)20(28)6-3-10-24-22(30)27-13-9-17-16-4-1-2-5-18(16)25-19(17)14-27/h1-2,4-5,15,25H,3,6-14H2,(H2,23,29)(H,24,30) |
InChI Key |
UGQQGMYTMZCYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. The process begins with the reaction between isonipecotamide and 1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate. This intermediate undergoes acidification, debenzylation, and reductive ammonification to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study muscarinic receptor interactions and binding affinities.
Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.
Medicine: Primarily used in the treatment of COPD, providing long-lasting bronchodilation and reducing symptoms of bronchospasm.
Industry: Employed in the development of inhalation therapies and other pharmaceutical formulations
Mechanism of Action
The compound exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype, in the airway smooth muscle. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for bronchoconstriction. By blocking acetylcholine, the compound induces bronchodilation, making it easier for patients with COPD to breathe. The slow dissociation from the M3 receptor ensures prolonged action, making it suitable for once-daily administration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives in the piperidine-carboxamide and beta-carboline families. Below is a detailed analysis of its analogs based on available literature and chemical databases:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Bioactivity Differences :
- The target compound’s beta-carboline core differentiates it from benzodiazolone derivatives like Compound 25 , which exhibit stronger DNA repair enzyme inhibition . Beta-carbolines are more commonly associated with receptor binding (e.g., 5-HT₂A antagonism) rather than direct enzymatic inhibition.
- Fluorophenyl-piperidine analogs (e.g., 4-(4-Fluorophenyl)piperidine ) lack the carboxamide and beta-carboline moieties, resulting in reduced CNS target engagement but enhanced metabolic stability .
Structural Impact on Pharmacokinetics: The 4-oxobutyl linker in the target compound may improve blood-brain barrier penetration compared to rigid analogs like Compound 25, which has a bulkier aryl substituent .
Target Selectivity :
- Piperidine carboxamide derivatives with aryl halides (e.g., Compound 25 ) show higher specificity for enzymatic targets, while beta-carboline hybrids may exhibit polypharmacology due to their dual binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
